molecular formula C17H17ClN2O3S B2958319 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 941974-90-9

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No.: B2958319
CAS No.: 941974-90-9
M. Wt: 364.84
InChI Key: NYKNQRXQNHCIHO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a dioxidoisothiazolidinyl group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-chlorophenylacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base, such as triethylamine, to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-phenylacetamide: Lacks the dioxidoisothiazolidinyl group.

    N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and dioxidoisothiazolidinyl groups in 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide imparts unique chemical and biological properties, making it distinct from similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-7-5-13(6-8-14)11-17(21)19-15-3-1-4-16(12-15)20-9-2-10-24(20,22)23/h1,3-8,12H,2,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKNQRXQNHCIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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